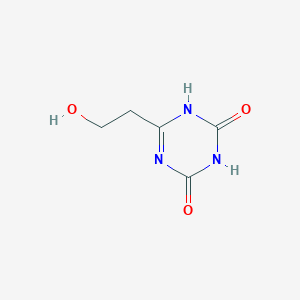
6-(2-Hydroxyethyl)-1,3,5-triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a pyridine ring (a six-membered heterocyclic ring containing one nitrogen atom) with an additional hydroxyethyl group attached to one of the carbon atoms.
- Its systematic name reflects its structure: the triazine core (1,3,5-triazine) with a hydroxyethyl substituent.
- The compound is a colorless to pale yellow liquid that is soluble in water and miscible with ethanol and ether. It has hygroscopic properties .
6-(2-Hydroxyethyl)-1,3,5-triazine-2,4(1H,3H)-dione: is a chemical compound with the molecular formula . It is also referred to as .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: As an intermediate, it contributes to the synthesis of various organic compounds.
Biology: Its applications in biological research are limited, but it may serve as a building block for more complex molecules.
Medicine: No direct medicinal applications are reported, but its derivatives could have potential pharmacological uses.
Industry: Used in the production of polymers, surfactants, and other fine chemicals.
Mechanism of Action
- The specific mechanism by which 2-(2-Hydroxyethyl)pyridine exerts its effects remains largely unexplored. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of a pyridine ring and a hydroxyethyl group distinguishes it from other pyridine derivatives.
Similar Compounds: While there are no direct analogs, related compounds include other pyridine derivatives with similar functional groups.
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C5H7N3O3/c9-2-1-3-6-4(10)8-5(11)7-3/h9H,1-2H2,(H2,6,7,8,10,11) |
InChI Key |
CICMENFVVBJQQO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C1=NC(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


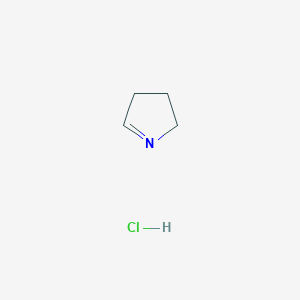
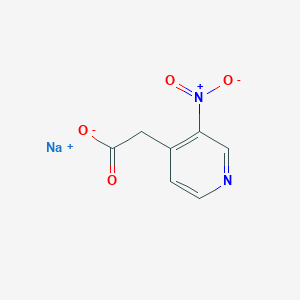
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
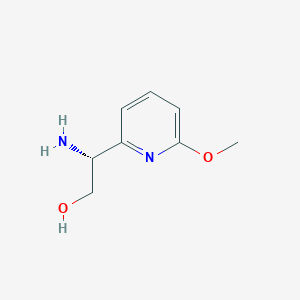
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
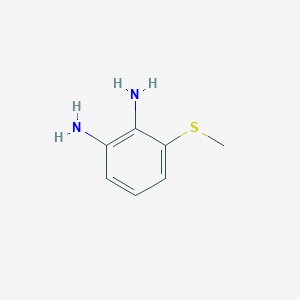
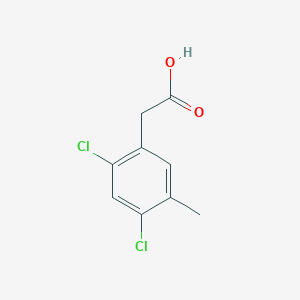
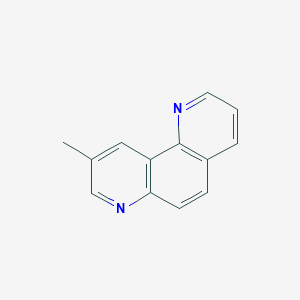
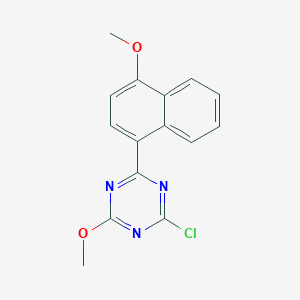
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
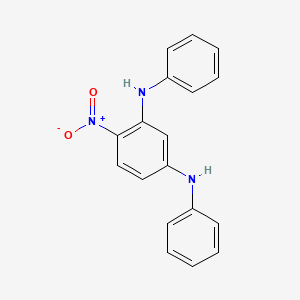
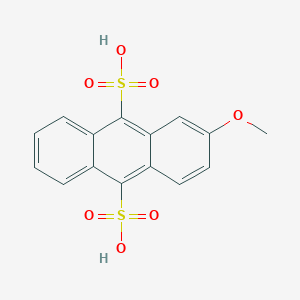
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)

